2-(3,4-dihydro-2H-1-benzopyran-4-yl)guanidine hydrochloride
Description
Properties
IUPAC Name |
2-(3,4-dihydro-2H-chromen-4-yl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.ClH/c11-10(12)13-8-5-6-14-9-4-2-1-3-7(8)9;/h1-4,8H,5-6H2,(H4,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKPUZUSKYEYBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of Intermediate by Alkali-Mediated Reaction
- Reaction: A phenol compound reacts with a gamma-butyrolactone compound under alkaline conditions.
- Reagents: Phenol derivatives (substituted with hydrogen, fluorine, chlorine, or C1-C4 alkyl groups) and gamma-butyrolactone.
- Conditions: Alkali base is used to facilitate ring-opening and coupling.
- Product: An intermediate compound bearing the open-chain structure that will cyclize.
Step 2: Acid-Catalyzed Ring Closure
- Reaction: The intermediate undergoes intramolecular cyclization under acidic catalysis to form the 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid compound.
- Catalysts: Acid catalysts such as ZnCl₂, AlCl₃, FeCl₃, lanthanide chlorides, concentrated sulfuric acid, or trifluoromethanesulfonic acid.
- Outcome: Efficient ring closure with high yield suitable for large-scale production.
Summary of Core Synthesis
| Step | Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Alkali-mediated coupling | Phenol derivative + gamma-butyrolactone + alkali | Intermediate compound | Substituents on phenol affect reactivity |
| 2 | Acid-catalyzed cyclization | Acid catalyst (ZnCl₂, AlCl₃, etc.) | 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | High yield, industrially feasible |
This method is noted for its simplicity, cost-effectiveness, and suitability for industrial scale, providing a reliable route to the benzopyran core for further functionalization.
Preparation of Guanidine Hydrochloride
Guanidine hydrochloride is a key functional group in the target compound. Its preparation is well-documented with a focus on purity and yield:
Industrial Preparation Method
- Starting Materials: Dicyandiamide and ammonium chloride in a weight ratio of approximately 1:1.27.
- Process:
- Melting Reaction: Heating the mixture at 170–230 °C to form crude guanidine hydrochloride.
- Dissolution: The crude product is dissolved in water (ratios 1:1 to 1.5:1).
- Filtration: Removal of unreacted materials and byproducts.
- Dehydration: Concentration of the filtered solution at elevated temperature.
- Crystallization: Cooling the supersaturated solution to crystallize high-purity guanidine hydrochloride.
- Recycling: The product can be subjected to repeated melting and purification cycles to enhance purity up to 99.9%.
- Additives: Bases may be added during dissolution to improve purity.
Summary of Guanidine Hydrochloride Preparation
| Step | Description | Conditions/Details | Outcome |
|---|---|---|---|
| a. Melting | Dicyandiamide + ammonium chloride | 170–230 °C, 3–4 hours | Crude guanidine hydrochloride |
| b. Dissolving | Dissolve crude product in water | Ratio 1:1 to 1.5:1; base addition optional | Solution for purification |
| c. Filtering | Remove impurities | Filtration | Clear solution |
| d. Dehydrating | Concentrate filtrate | Elevated temperature | Supersaturated solution |
| e. Crystallizing | Cooling and crystallization | Controlled cooling | High-purity guanidine hydrochloride |
| f. Recycling | Repeat melting and purification | Multiple cycles to increase purity | Purity up to 99.9% |
This method is recognized for producing guanidine hydrochloride with excellent purity, suitable for pharmaceutical applications.
Coupling to Form 2-(3,4-dihydro-2H-1-benzopyran-4-yl)guanidine Hydrochloride
While direct detailed protocols for coupling the benzopyran moiety with guanidine hydrochloride to form the final compound are less explicitly documented, the general approach involves:
- Activation of the benzopyran intermediate (e.g., via halogenation or suitable leaving group introduction at the 4-position).
- Nucleophilic substitution or addition of guanidine or guanidine hydrochloride under controlled conditions.
- Formation of the guanidine-substituted benzopyran, followed by purification steps.
Given the industrial preparation of both components, the coupling likely follows standard organic synthesis protocols involving nucleophilic substitution on activated benzopyran derivatives.
Research Findings and Practical Considerations
- The two-step synthesis of the benzopyran core is advantageous due to its simplicity, high yield, and scalability.
- The guanidine hydrochloride preparation method ensures high purity, which is critical for the biological activity and safety profile of the final compound.
- The choice of substituents on the phenol ring in the benzopyran synthesis affects the reaction efficiency and product properties.
- Acid catalysts such as ZnCl₂ and AlCl₃ are preferred for ring closure due to their effectiveness.
- Purity enhancement of guanidine hydrochloride via repeated melting and recrystallization cycles is essential for pharmaceutical-grade material.
- The coupling step requires careful control of reaction conditions to maintain the integrity of the benzopyran ring and ensure guanidine attachment.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydro-2H-1-benzopyran-4-yl)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
The compound has garnered attention in pharmacological studies due to its potential effects on various biological systems. Key areas of research include:
- Potassium Channel Modulation : Research indicates that 2-(3,4-dihydro-2H-1-benzopyran-4-yl)guanidine hydrochloride may act as a potassium channel opener, particularly in pancreatic beta cells. This action could enhance insulin secretion, making it a candidate for diabetes management .
- Neurotransmitter System Interaction : The structural similarity to other bioactive compounds suggests potential roles in modulating neurotransmitter systems, which may have implications for treating neurological disorders.
Synthesis and Derivatives
Various synthetic methods have been reported for the preparation of this compound. These methods allow for the modification of the compound to create derivatives with potentially enhanced biological activities. Common synthesis routes involve reactions that incorporate the guanidine moiety into the benzopyran framework, often utilizing readily available starting materials .
Numerous studies have evaluated the biological activities of this compound:
- In Vitro Assays : Various assays have demonstrated its effectiveness as a potassium channel opener and its influence on insulin secretion in pancreatic beta cells.
- Comparative Studies : The compound has been compared with structurally similar compounds like cromakalim and isosakuranetin, which also exhibit potassium channel opening properties but may differ in their pharmacological profiles due to structural variations .
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-1-benzopyran-4-yl)guanidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues and Selectivity
a. SLP7111228
- Structure : (S)-2-((3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboximidamide hydrochloride.
- Key Features : Guanidine-based, oxadiazole ring, octylphenyl substituent.
- Activity : Selective SphK1 inhibitor (Ki = 48 nM), derived from modifying SphK2 inhibitors .
- Comparison : While both compounds contain guanidine and hydrochloride groups, SLP7111228’s oxadiazole and hydrophobic octylphenyl chain enhance target binding specificity. The benzopyran core in the target compound may favor interactions with aromatic or planar biological targets (e.g., kinases or GPCRs) but lacks the oxadiazole’s electron-deficient character for strong π-stacking .
b. 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride
- Structure : Phenethylamine backbone with catechol (3,4-dihydroxy) groups.
- Key Features : Catechol moiety enables antioxidant activity and adrenergic receptor agonism.
- Comparison : The target compound’s benzopyran ring provides rigidity compared to the flexible ethylamine chain. This structural difference likely reduces adrenergic activity but may improve metabolic stability .
c. 2-(2'-Aminoethyl)-1H-Indol-3(2H)-one Derivatives
- Synthesis: Generated via guanidine hydrochloride reacting with cyano-containing intermediates, forming quasi-cyclic adducts.
Physicochemical Properties
Biological Activity
2-(3,4-Dihydro-2H-1-benzopyran-4-yl)guanidine hydrochloride (CAS No. 1803599-28-1) is a compound of significant interest in biochemical and pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by relevant case studies and research findings.
- Molecular Formula : C₁₀H₁₄ClN₃O
- Molecular Weight : 227.69 g/mol
- Structure : The compound features a guanidine moiety attached to a benzopyran structure, contributing to its unique biological properties.
The biological activity of this compound primarily involves its interaction with various enzymes and neurotransmitter systems. Key mechanisms include:
-
Neurotransmission Modulation :
- The guanidine component enhances the release of acetylcholine, influencing synaptic transmission and muscle contraction dynamics.
- It has been shown to slow depolarization and repolarization rates in muscle cell membranes, which may affect muscle excitability and contraction.
-
Enzyme Interactions :
- The compound acts as a modulator of specific enzymes, potentially serving as an inhibitor or activator depending on the biochemical context.
- Its interactions can lead to alterations in metabolic pathways, impacting cellular functions such as proliferation and apoptosis.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Properties
Studies have demonstrated antimicrobial effects against various pathogens, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
Research highlights the compound's ability to modulate inflammatory responses. It may inhibit pro-inflammatory cytokines or influence signaling pathways associated with inflammation, offering therapeutic potential in conditions like arthritis or other inflammatory diseases.
Anticancer Activity
Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Mechanistic studies suggest that it may activate caspase pathways leading to programmed cell death .
Case Studies and Research Findings
Q & A
Q. How can researchers address conflicting data on its mechanism of action in enzymatic assays?
- Methodological Answer : Conduct kinetic studies (e.g., Michaelis-Menten analysis) to distinguish competitive vs. non-competitive inhibition. Use site-directed mutagenesis of the enzyme’s active site to identify critical residues. Cross-reference with guanidine’s role in RNA isolation () to rule out nonspecific nucleic acid interactions .
Notes on Evidence Utilization
- Contradictions : Guanidine hydrochloride’s dual role as a denaturant () and stabilizer () highlights the need for context-specific experimental design.
- Gaps : Direct data on the target compound is limited; inferences were drawn from structurally related guanidine derivatives and benzopyran analogs.
- Safety : Always prioritize institution-specific safety protocols over generalized guidelines ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
